molecular formula C6H17ClN2 B1281914 3-Amino-N,N,N-trimethyl-1-propanaminium chloride CAS No. 19223-69-9

3-Amino-N,N,N-trimethyl-1-propanaminium chloride

Cat. No. B1281914
CAS RN: 19223-69-9
M. Wt: 152.66 g/mol
InChI Key: SLCCHLCXVOABIB-UHFFFAOYSA-M
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Description

The compound "3-Amino-N,N,N-trimethyl-1-propanaminium chloride" is a quaternary ammonium salt, which is a class of compounds known for their applications in various chemical processes due to their ionic nature and ability to act as phase transfer catalysts or surfactants. Although the provided papers do not directly discuss this compound, they provide insights into the chemistry of related compounds and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related α-aminonitriles is described in the first paper, where aldehydes, amines, and trimethylsilyl cyanide are combined in the presence of thallium(III) chloride tetrahydrate as a catalyst under solvent-free conditions at room temperature . This method could potentially be adapted for the synthesis of "3-Amino-N,N,N-trimethyl-1-propanaminium chloride" by choosing appropriate starting materials and conditions that favor the formation of the quaternary ammonium structure.

Molecular Structure Analysis

The molecular structure of "3-Amino-N,N,N-trimethyl-1-propanaminium chloride" would consist of a central nitrogen atom bonded to three methyl groups and a propyl chain with an amino group, resulting in a positively charged nitrogen center balanced by a chloride anion. The structure-related reactivity is hinted at in the second paper, where steric hindrance is mentioned as a factor that can inhibit reactions involving secondary amines . This suggests that the bulky trimethylammonium group in the compound of interest may influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of similar compounds is explored in the second paper, where 3,3-bis(trimethylsilyl)propene reacts with iminium ions generated from secondary amines . This reaction involves an aminomethylation–desilylation process, leading to the formation of (E)-β-aminovinylsilanes. Although the compound is not a silyl derivative, the reactivity of the amino group and the potential for forming iminium ions could be relevant for understanding its chemical behavior.

Physical and Chemical Properties Analysis

The third paper investigates the photochemistry of water-soluble substituted 3-(9-oxo-9H-thioxanthene-2,3-γ-4-yloxy)-N,N,N-trimethyl-1-propanaminium salts . These compounds exhibit photopolymerization activity and their photochemical behavior is studied using various spectroscopic techniques. The photopolymerization activity is influenced by the substitution pattern and solvent environment, with a strong degree of charge transfer character in the excited state. While the compound of interest is not a thioxanthene derivative, the study provides insights into how the quaternary ammonium group might interact with light and other molecules, which could be relevant for its physical and chemical properties.

Scientific Research Applications

Applications in Crystal Structure and Chemistry

  • Acetyl-L-carnitine hydrochloride , a compound structurally related to 3-Amino-N,N,N-trimethyl-1-propanaminium chloride, is used as a source of activated acetyl groups for biosynthetic purposes. Its crystal structure has been analyzed to confirm its extended conformation (Weber et al., 1995).

Spectroscopic Properties and Photopolymerization

  • Water soluble derivatives of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride have been studied for their spectroscopic, photochemical, and photopolymerization properties. These studies provide insights into the charge-transfer character of these compounds and their application in photopolymerization (Allen et al., 1993).

Applications in Polymer Science

  • Photopolymerization efficiency : Research has shown that methyl substitution in certain derivatives enhances photopolymerization efficiency, particularly in water. This is important for applications in polymer science and materials engineering (Allen et al., 1986).

Chemical Modification and Characterization

  • N,N,N-Trimethyl chitosan chloride (TMC) : This chemically modified chitosan derivative with enhanced aqueous solubility has applications in drug delivery and biomedical fields. The degree of substitution of TMC can be controlled for specific applications (Sieval et al., 1998).

Spectroscopic Interpretation and Pharmaceutical Applications

  • 3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium hydroxide : This compound has been investigated for its vibrational frequencies and molecular interactions, demonstrating its potential in pharmaceutical applications (Manjusha et al., 2019).

Phase-Transfer Catalysis

  • Quaternized amino functionalized cross-linked polyacrylamide : This catalyst, related to 3-Amino-N,N,N-trimethyl-1-propanaminium chloride, shows potential in organic synthesis, particularly in the regioselective ring opening of epoxides (Tamami & Mahdavi, 2002).

Safety And Hazards

3-Amino-N,N,N-trimethyl-1-propanaminium chloride is a solid that is flammable and strongly irritating to the skin, eyes, and respiratory system. It can react with strong oxidants, causing combustion .

properties

IUPAC Name

3-aminopropyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17N2.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCCHLCXVOABIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCN.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N,N,N-trimethyl-1-propanaminium chloride

CAS RN

19223-69-9
Record name 3-Amino-N,N,N-trimethyl-1-propanaminium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019223699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINO-N,N,N-TRIMETHYL-1-PROPANAMINIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97GVU8Q3I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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